(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWJTWJOLALV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-mercaptopiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen, followed by the introduction of the mercapto group. One common method is the reaction of ®-3-aminopiperidine with tert-butyl chloroformate to form the tert-butyl carbamate. This intermediate can then be reacted with a thiol reagent to introduce the mercapto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring or the mercapto group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
®-tert-Butyl 3-mercaptopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thiol groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with thiol-sensitive enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
- ®-3-(Boc-amino)piperidine
- 1-Boc-3-piperidone
Comparison:
®-3-(Boc-amino)piperidine: Similar in structure but lacks the mercapto group, making it less reactive in thiol-specific reactions.
1-Boc-3-piperidone: Contains a carbonyl group instead of a mercapto group, leading to different reactivity and applications.
Biological Activity
(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H19NO2S
- Molecular Weight : 217.33 g/mol
- CAS Number : 1017798-34-3
The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to act as a modulator of certain enzyme activities and receptor interactions, which may lead to therapeutic effects in various disease models.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Apoptosis |
| Study 2 | MCF-7 | 10.5 | Cell cycle arrest |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective effects. It appears to enhance neuronal survival and function under stress conditions, potentially benefiting neurodegenerative disease models.
Case Studies
-
In Vivo Study on Tumor Growth Inhibition
- A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
-
Neuroprotection in Animal Models
- In a rat model of Parkinson's disease, treatment with the compound resulted in improved motor function and reduced neuroinflammation, suggesting its utility in neuroprotective strategies.
Safety and Toxicology
Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. How to design a stability study for this compound under physiological pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
